molecular formula C13H17NO2 B13909455 Methyl cis-2-Phenylpiperidine-4-carboxylate

Methyl cis-2-Phenylpiperidine-4-carboxylate

Cat. No.: B13909455
M. Wt: 219.28 g/mol
InChI Key: HJYDTRNWYSGYKS-NWDGAFQWSA-N
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Description

Methyl cis-2-Phenylpiperidine-4-carboxylate is a chemical compound of interest in pharmaceutical and organic chemistry research. As a phenylpiperidine derivative, it serves as a valuable synthetic intermediate or building block for the development of more complex molecules . The piperidine scaffold is a common structural motif in medicinal chemistry, and the specific stereochemistry of the cis configuration may be critical for its interaction with biological targets, making it a subject of study in structure-activity relationship (SAR) investigations . Researchers utilize this and related esters in the exploration of novel compounds with potential pharmacological activity . The compound should be stored as recommended by the supplier and handled by qualified personnel in accordance with all applicable laboratory safety standards. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl (2R,4S)-2-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m0/s1

InChI Key

HJYDTRNWYSGYKS-NWDGAFQWSA-N

Isomeric SMILES

COC(=O)[C@H]1CCN[C@H](C1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCNC(C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl cis-2-Phenylpiperidine-4-carboxylate

General Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors containing active hydrogen atoms, secondary amines, and aldehydes or ketones. The Mannich reaction is a common synthetic strategy, where formaldehyde, a secondary amine, and an active hydrogen compound undergo condensation under acidic or basic catalysis to form the piperidine ring system.

Industrial synthesis often includes:

  • Hydrogenation steps to reduce unsaturated intermediates,
  • Cyclization to form the piperidine ring,
  • Esterification to introduce the methyl ester group at the 4-position,
  • Optimization of reaction conditions to maximize yield and stereoselectivity.

Specific Synthetic Protocols and Reaction Conditions

Cyclization via Aziridine Intermediates

Recent advances have shown the use of 2-(2-cyano-2-phenylethyl)aziridines as precursors to stereodefined piperidines, including cis-2-phenylpiperidine-4-carboxylate derivatives. The method involves:

  • Alkylation of aziridines with halogenated ethane derivatives,
  • Microwave-assisted 6-exo-tet cyclization,
  • Regiospecific ring opening to yield cis-2-chloromethyl-4-phenylpiperidine-4-carbonitriles,
  • Subsequent hydrolysis of nitrile groups to carboxylic acids,
  • Esterification to methyl esters to afford the target compound.

This approach allows high stereocontrol and yields up to 92% in key steps, with acid hydrolysis employing a mixture of hydrochloric acid and acetic acid under reflux conditions for several days to convert nitriles to carboxylic acids.

Mannich Reaction and Catalytic Hydrogenation

Another approach involves the Mannich reaction to form the piperidine core, followed by catalytic hydrogenation and esterification:

  • Condensation of formaldehyde, a secondary amine, and a phenyl-containing active hydrogen compound,
  • Use of acidic or basic catalysts to promote ring closure,
  • Hydrogenation under palladium or platinum catalysts to reduce intermediates,
  • Esterification with methanol to introduce the methyl ester group.

Detailed Stepwise Preparation from Literature

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Oxidation of 4-picoline-2-carboxylic acid ethyl ester to oxynitride Phospho-molybdic acid catalyst, H2O2 drip, 0-80°C, 4-8 h Not specified Catalyst oxidation step to activate pyridine ring
2 Extraction and recrystallization Dichloromethane extraction, petrol ether/ethyl acetate recrystallization Purification step Prepares oxynitride intermediate
3 Reduction of oxynitride to 4-methyl piperidine-2-carboxylic acid ethyl ester hydrochloride Methanol solvent, anhydrous formic acid amine, 10% Pd/C catalyst, 0-50°C, 1-20 h 78% Catalytic hydrogenation under mild conditions
4 Hydrolysis of nitrile to carboxylic acid HCl (3M)/HOAc (6M) mixture, reflux 1-3 days 95% (acid formation) Converts nitrile to carboxylic acid, stereoselective
5 Esterification to methyl ester Methanol, acid catalyst (e.g., HCl) Not specified Final step to obtain methyl ester group

Chemical Reaction Analysis Relevant to Preparation

  • Oxidation: Conversion of pyridine derivatives to oxynitride intermediates using phospho-molybdic acid and hydrogen peroxide is a key step for ring activation.
  • Reduction: Catalytic hydrogenation with palladium on charcoal in the presence of formic acid amine reduces oxynitride to the piperidine ring system.
  • Cyclization: Intramolecular nucleophilic substitution via aziridinium intermediates leads to ring closure with high stereoselectivity, favoring cis isomers due to steric and π-π stacking interactions between aromatic rings.
  • Hydrolysis: Acidic hydrolysis of nitrile groups to carboxylic acids under reflux conditions is efficient and preserves stereochemistry.
  • Esterification: Acid-catalyzed esterification with methanol introduces the methyl ester functionality at the 4-position.

Summary Table of Key Preparation Methods

Method Starting Material Key Reactions Catalysts/Reagents Temperature Yield Reference
Mannich reaction + hydrogenation + esterification Formaldehyde, secondary amine, phenyl compound Condensation, hydrogenation, esterification Acid/base catalysts, Pd/C, methanol Room temp to 80°C High
Aziridine route via cyclization and hydrolysis 2-(2-cyano-2-phenylethyl)aziridines Alkylation, microwave cyclization, hydrolysis KCN, HCl/HOAc, microwave 120°C, reflux Up to 92%
Oxidation-reduction of 4-picoline-2-carboxylic acid esters 4-picoline-2-carboxylic acid ethyl ester Oxidation, reduction, recrystallization Phospho-molybdic acid, H2O2, Pd/C, formic acid amine 0-80°C, 0-50°C 78%

Concluding Remarks

The preparation of this compound is well-established through several synthetic strategies emphasizing stereoselectivity and functional group transformations. The aziridine cyclization route offers high stereochemical control and yields, while the classical Mannich reaction combined with catalytic hydrogenation remains a robust industrial method. Oxidation-reduction sequences starting from picoline derivatives provide alternative access to key intermediates. These methods collectively enable efficient synthesis of this valuable compound for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: Methyl cis-2-Phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl cis-2-Phenylpiperidine-4-carboxylate is a chemical compound with a molecular weight of 219.28 g/mol, which is classified as an ester derived from the piperidine structure, specifically featuring a phenyl group at the 2-position and a carboxylate group at the 4-position. It is known for its chirality, with specific stereochemistry denoted as (2S,4R) in its IUPAC name, which is methyl (2S,4R)-2-phenylpiperidine-4-carboxylate.

Scientific Research Applications

This compound is an important intermediate in pharmaceutical synthesis, particularly in creating analgesics and other therapeutic agents. Its unique structure makes it valuable in drug development and research settings where specific biological activities are desired. The compound exhibits biological activity that may include analgesic properties due to its structural similarity to opioid compounds. Derivatives of this compound have been studied for potential therapeutic effects in pain management and as central nervous system agents. Research indicates that compounds with similar structures can interact with opioid receptors, suggesting potential pharmacological applications.

Analgesic Research

  • Opioid Receptor Interaction: Studies focus on its interactions with various biological targets, especially opioid receptors. Research has shown that compounds with similar piperidine structures can modulate pain pathways and exhibit psychoactive effects. Interaction studies often utilize receptor binding assays and functional assays to assess efficacy and potency against specific targets.
  • Structural Similarity to Analgesics: this compound shares structural similarities with compounds like Pethidine (Meperidine) and Fentanyl, which are known for their analgesic properties .
  • Mu Agonists: Small molecule mu agonists based on the 4-phenyl piperidine scaffold were designed and synthesized to further investigate the therapeutic potential of loperamide analogs . The resulting compounds show excellent agonistic activity towards the human mu receptor with interesting SAR trends within the series .

Pharmaceutical Synthesis

  • Intermediate in Drug Development: this compound serves as an intermediate in pharmaceutical synthesis, particularly in creating analgesics and other therapeutic agents. Its unique structure makes it valuable in drug development and research settings where specific biological activities are desired.
  • Synthesis of Derivatives: These reactions are crucial for synthesizing derivatives or for modifying the compound for specific applications. The multi-step synthesis allows for the precise control of stereochemistry and functional groups.

Mechanism of Action

The mechanism of action of Methyl cis-2-Phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogs include variations in substituent positions, stereochemistry, and functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Methyl cis-2-Phenylpiperidine-4-carboxylate* C₁₃H₁₇NO₂ ~219.28 (free base) 2-phenyl, 4-methyl ester (cis configuration) Unknown; inferred stability from analogs
Methyl (2S,4R)-2-Phenylpiperidine-4-carboxylate hydrochloride C₁₃H₁₈ClNO₂ 255.74 2-phenyl, 4-methyl ester (stereospecific), HCl salt Enhanced solubility due to hydrochloride salt
1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide C₁₃H₁₉N₃O 233.32 4-carboxamide, 4-aminomethylphenyl Potential CNS activity (amide functional group)
(2R,4R)-4-Methylpiperidine-2-carboxylic acid C₇H₁₃NO₂ 159.18 4-methyl, 2-carboxylic acid (stereospecific) High structural similarity (0.90) to target
4-Methylbenzyl 4-[(Pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate C₂₀H₂₄N₄O₂ 376.44 Pyrimidine-amino, carbamate, 4-methylbenzyl NMDA receptor antagonist; oral bioavailability

*Note: The molecular weight of the free base is inferred by subtracting HCl (36.46 g/mol) from the hydrochloride salt’s molecular weight .

Physicochemical and Functional Differences

Functional Groups: The target compound’s methyl ester group (COOCH₃) contrasts with the carboxamide (CONH₂) in and the carboxylic acid (COOH) in . The hydrochloride salt in enhances water solubility, a property absent in the free base form of the target compound.

Stereochemistry :

  • The cis configuration in the target compound may confer distinct binding properties compared to stereoisomers like (2S,4R) in . For example, stereospecificity is critical in receptor-ligand interactions, as seen in NMDA antagonists .

Bioactivity: The pyrimidine-containing analog in demonstrates potent NMDA receptor antagonism (IC₅₀ < 10 nM) and oral bioavailability, suggesting that piperidine carboxylates with aromatic and heterocyclic substituents are promising for CNS drug development. No direct bioactivity data are available for the target compound.

Key Research Findings

  • Synthetic Utility : Piperidine carboxylates are frequently intermediates in synthesizing neuroactive compounds. For instance, the hydrochloride salt in could serve as a precursor for further derivatization.
  • Structural Similarity : Compounds like (2R,4R)-4-Methylpiperidine-2-carboxylic acid share ~90% similarity with the target, highlighting the importance of substituent positioning in pharmacological profiles.
  • Stability : Methyl esters (e.g., ) are generally more stable under physiological conditions than free acids, which may degrade via hydrolysis .

Biological Activity

Methyl cis-2-Phenylpiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its structural similarities to opioid analgesics and its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from the piperidine structure, characterized by a phenyl group at the 2-position and a carboxylate group at the 4-position. The compound has a molecular formula of C13H17NO2C_{13}H_{17}NO_2 and a molecular weight of approximately 219.28 g/mol. Its chirality is denoted as (2S,4R), indicating specific stereochemistry that may influence its biological interactions.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly opioid receptors. Research indicates that compounds with similar piperidine structures can modulate pain pathways and exhibit psychoactive effects. The compound may also influence various enzymes involved in neurotransmission, thereby affecting physiological responses such as analgesia and sedation.

Interaction with Opioid Receptors

Studies suggest that this compound may bind to mu-opioid receptors, which are crucial for mediating pain relief. This interaction is comparable to that of well-known opioids like morphine, suggesting potential applications in pain management.

Pharmacological Effects

This compound exhibits various pharmacological activities:

  • Analgesic Properties : Due to its structural similarity to opioid compounds, it has been studied for its potential in pain relief.
  • CNS Activity : The compound may act as a central nervous system agent, influencing mood and perception through its receptor interactions.
  • Anti-inflammatory Effects : Similar piperidine derivatives have shown anti-inflammatory properties, which may extend to this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeUnique Features
Pethidine (Meperidine)PiperidineStrong analgesic properties; controlled substance
Ethyl 4-phenylpiperidine-4-carboxylateEsterHigher molecular weight; used as a metabolite
NormeperidinePiperidineActive metabolite of Pethidine; similar activity

This comparison highlights the distinct characteristics of this compound, particularly its specific stereochemistry and potential applications in drug synthesis that may not be fully realized in its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl cis-2-Phenylpiperidine-4-carboxylate, and how can stereochemical purity be ensured?

  • Methodological Answer :

  • Step 1 : Start with a piperidine scaffold functionalized at the 4-position. For example, (3S,4S)-Methyl 4-(4-chloro-phenyl)-1-methylpiperidine-3-carboxylate (CAS 205805-13-6) can be synthesized via nucleophilic substitution or esterification under anhydrous conditions using catalysts like DCC/DMAP .
  • Step 2 : Optimize reaction solvents (e.g., dichloromethane or THF) and temperature (typically 0–25°C) to minimize racemization. Monitor progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm stereochemistry using chiral HPLC or X-ray crystallography .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and cis/trans isomerism. Key signals include ester carbonyl (~170 ppm in 13C^{13}C) and aromatic protons (6.5–7.5 ppm in 1H^1H) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Define the piperidine ring puckering using Cremer-Pople coordinates to quantify deviations from planarity .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., C14_{14}H18_{18}ClNO2_2: 267.75 g/mol) and detect impurities .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring inform drug design for this compound?

  • Methodological Answer :

  • Computational Modeling : Use DFT (e.g., Gaussian) to calculate energy-minimized conformers. Compare puckering parameters (amplitude qq, phase angle ϕ\phi) derived from crystallographic data to identify dominant conformations .
  • Biological Relevance : Correlate ring puckering with receptor binding (e.g., σ-receptors) by overlaying computed conformers with pharmacophore models. Adjust substituents (e.g., 2-phenyl group) to stabilize bioactive conformers .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Data Triangulation : Compare IC50_{50} values from assays using standardized protocols (e.g., radioligand binding vs. functional cAMP assays). For example, discrepancies in σ-1 receptor affinity may arise from differences in membrane preparation or ligand purity (>98% required) .
  • Control Experiments : Replicate studies with batch-verified samples (e.g., COA-certified) and include positive controls (e.g., Haloperidol for σ-receptors) .
  • Meta-Analysis : Use software like GraphPad Prism to perform weighted regression on published EC50_{50} values, accounting for variables like pH, temperature, and solvent .

Q. What strategies mitigate oxidative degradation during storage and handling?

  • Methodological Answer :

  • Storage : Store at -20°C in amber vials under inert gas (argon). Avoid exposure to light and humidity, which accelerate ester hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solutions. Confirm stability via accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring .
  • Handling : Use glove boxes for air-sensitive steps and validate purity post-synthesis via Karl Fischer titration for water content (<0.1%) .

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